molecular formula C9H9N3O3 B170084 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 104556-86-7

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B170084
M. Wt: 207.19 g/mol
InChI Key: ZGCDOKYAYRHKOM-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound with the molecular formula C9H9N3O3 . It is a member of the pyrazolopyrimidine family, a group of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolopyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a variety of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives have been prepared via sequential site-selective cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate consists of both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are 207.06439116 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have been synthesized for various scientific studies, focusing on their structural and chemical properties. For example, Takei, Yasuda, and Takagaki (1979) synthesized 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates, indicating a method for creating related compounds (Takei, H., Yasuda, N., & Takagaki, H., 1979).

Chemical Reactivity and Derivatives Synthesis

  • Studies on the reactivity of this compound have led to the synthesis of various derivatives. Bruni et al. (1994) explored the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, showing the synthesis of related compounds which can be significant in studying the compound's chemical behavior (Bruni, F., Selleri, S., Costanzo, A., Guerrini, G., & Casilli, M. L., 1994).

Ring-Chain Isomerism and Molecular Structure

Applications in Cyclization and Condensation Reactions

  • The compound and its derivatives are utilized in cyclization and condensation reactions, which are fundamental in organic chemistry and synthesis. For example, Danagulyan et al. (2011) explored the C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, providing insights into their chemical reactivity and potential applications in synthesis (Danagulyan, G., Boyakhchyan, A. P., Danagulyan, A. G., & Panosyan, H., 2011).

X-Ray Analysis and Structural Determination

  • X-ray analysis has been used to determine the molecular structure of derivatives of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. Clayton et al. (1980) utilized X-ray analysis to characterize the structure of related compounds, showcasing the application of this technique in understanding the molecular architecture of such chemicals (Clayton, J. P., Rogers, N. H., Smith, V. J., Stevenson, R., & King, T., 1980).

Future Directions

The future directions for research on this compound could involve further exploration of its synthetic transformations, given their current research priority . Additionally, the potential applications of these compounds in medicinal chemistry and material science could be further investigated .

properties

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDOKYAYRHKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160826, DTXSID701179368
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

136178-56-8, 104556-86-7
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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